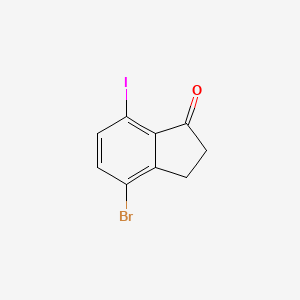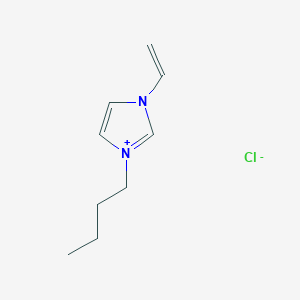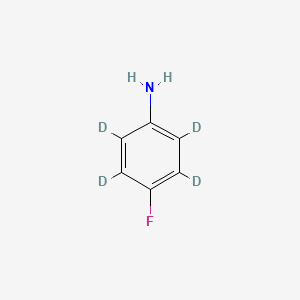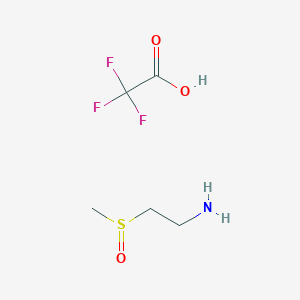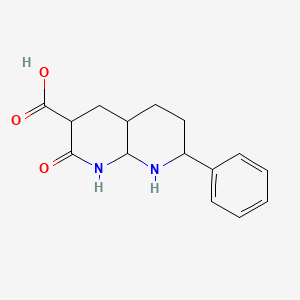
Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester is a complex organic compound that features a benzene ring, an acetic acid moiety, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester typically involves multi-step organic reactions One common method includes the esterification of benzeneacetic acid derivatives with methanol in the presence of an acid catalyst
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. Reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the alpha-hydroxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of benzeneacetic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
類似化合物との比較
Benzeneacetic acid derivatives: These compounds share the benzeneacetic acid moiety but differ in their substituents.
Piperazine derivatives: Compounds containing the piperazine ring but with different functional groups.
Uniqueness: Benzeneacetic acid, alpha-hydroxy-alpha-methyl-4-(1-piperazinyl)-, methyl ester is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications distinguish it from other similar compounds.
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
methyl 2-hydroxy-2-(4-piperazin-1-ylphenyl)propanoate |
InChI |
InChI=1S/C14H20N2O3/c1-14(18,13(17)19-2)11-3-5-12(6-4-11)16-9-7-15-8-10-16/h3-6,15,18H,7-10H2,1-2H3 |
InChIキー |
KEDYASIPTCFYDP-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)N2CCNCC2)(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci)](/img/structure/B15131188.png)
![7-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15131195.png)

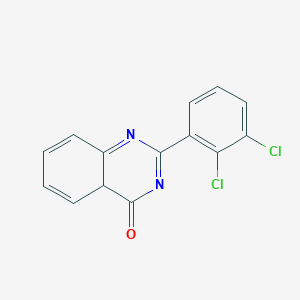

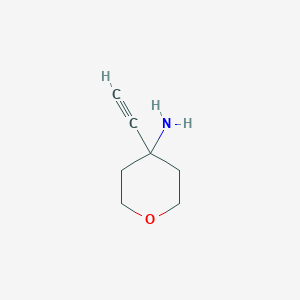
![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)
